1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 75276-61-8
VCID: VC17302039
InChI: InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3
SMILES:
Molecular Formula: C29H22N2O
Molecular Weight: 414.5 g/mol

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one

CAS No.: 75276-61-8

Cat. No.: VC17302039

Molecular Formula: C29H22N2O

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one - 75276-61-8

Specification

CAS No. 75276-61-8
Molecular Formula C29H22N2O
Molecular Weight 414.5 g/mol
IUPAC Name 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one
Standard InChI InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3
Standard InChI Key LHPSAYUPAYQISG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Synthesis

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes. For similar compounds like 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one, synthesis involves:

  • Step 1: Formation of the pyrimidine core.

  • Step 2: Substitution with aromatic groups.

Industrial production may utilize continuous flow reactors to optimize yield and purity.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including potential anti-inflammatory, antiviral, and anticancer properties. The specific biological activities of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one would depend on its interaction with biological targets, which can be elucidated through molecular docking studies and biochemical assays.

Research Applications

Compounds similar to 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one are valuable in various fields of research, including:

  • Medicinal Chemistry: Potential therapeutic applications.

  • Materials Science: Unique optical and electronic properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-oneC29H22N2O414.5 g/molFeatures a para-methylphenyl group and three phenyl groups.
1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-oneC30H23N2O2430.5 g/molIncludes a methoxyphenyl group and three phenyl groups.
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4-oneC28H19N3O3445.5 g/molContains a nitrophenyl group and three phenyl groups.

These compounds highlight the diversity within the pyrimidine class and underscore the unique attributes of each due to their specific substitutions and functional groups.

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